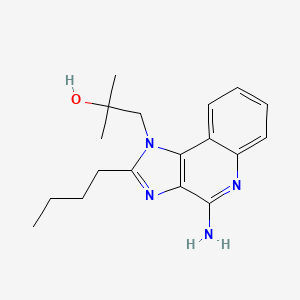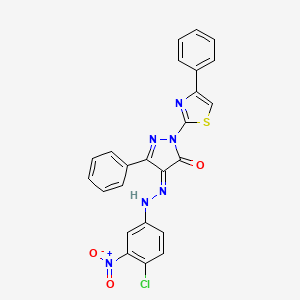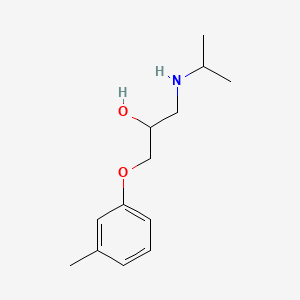![molecular formula C42H54O20 B1683263 [5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate CAS No. 81781-28-4](/img/structure/B1683263.png)
[5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate
概要
説明
[5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate is a novel antimicrobial agent that has shown promising results in combating various bacterial infections. This compound is part of a new class of antibiotics designed to target resistant bacterial strains, making it a valuable addition to the current arsenal of antimicrobial agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate involves a multi-step process that includes the formation of its core structure followed by functional group modifications. The initial step typically involves the construction of a heterocyclic core, which is then functionalized through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes. This method involves the use of genetically modified microorganisms that are capable of producing the antibiotic in large quantities. The fermentation process is followed by extraction and purification steps to isolate the antibiotic in its active form. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and potency of the final product.
化学反応の分析
Types of Reactions: [5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the antibiotic’s activity and spectrum.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that possess altered antimicrobial properties. These derivatives are often tested for enhanced efficacy and reduced resistance.
科学的研究の応用
[5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in research to understand bacterial resistance mechanisms and to develop new strategies for combating resistant strains.
Medicine: Investigated for its potential use in treating multi-drug resistant bacterial infections, particularly in hospital settings.
Industry: Utilized in the development of new antimicrobial coatings and materials to prevent bacterial contamination.
作用機序
The mechanism of action of [5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate involves the inhibition of bacterial cell wall synthesis. This compound targets specific enzymes involved in the peptidoglycan synthesis pathway, leading to the disruption of cell wall formation and ultimately causing bacterial cell lysis. The molecular targets include penicillin-binding proteins and other key enzymes that are essential for maintaining cell wall integrity.
類似化合物との比較
Penicillin: Targets bacterial cell wall synthesis but has a different core structure.
Cephalosporin: Similar mechanism of action but differs in its spectrum of activity and resistance profile.
Carbapenem: Broad-spectrum antibiotic with a similar target but different resistance mechanisms.
Uniqueness of [5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate: this compound is unique due to its ability to overcome resistance mechanisms that affect other antibiotics. Its novel structure allows it to bind to bacterial targets with high affinity, making it effective against strains that have developed resistance to traditional antibiotics.
特性
CAS番号 |
81781-28-4 |
|---|---|
分子式 |
C42H54O20 |
分子量 |
878.9 g/mol |
IUPAC名 |
[5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate |
InChI |
InChI=1S/C42H54O20/c1-16-10-21-27(31(48)29-28(32(21)51-7)23(11-22(45)30(29)47)57-20-13-37(5,49)38(6,54-14-20)58-19(4)44)33-26(16)34-35-41(60-33,39(15-55-39)42(61-34,62-35)36(52-8)53-9)59-25-12-24(46)40(50,17(2)43)18(3)56-25/h10,17-18,20,22-25,34-36,43,45-46,48-50H,11-15H2,1-9H3 |
InChIキー |
KXLOPASAZGAWAW-DZONLFDYSA-N |
SMILES |
CC1C(C(CC(O1)OC23C4C(C5=C(O2)C6=C(C=C5C)C(=C7C(CC(C(=O)C7=C6O)O)OC8CC(C(OC8)(C)OC(=O)C)(C)O)OC)OC(C39CO9)(O4)C(OC)OC)O)(C(C)O)O |
正規SMILES |
CC1C(C(CC(O1)OC23C4C(C5=C(O2)C6=C(C=C5C)C(=C7C(CC(C(=O)C7=C6O)O)OC8CC(C(OC8)(C)OC(=O)C)(C)O)OC)OC(C39CO9)(O4)C(OC)OC)O)(C(C)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Trioxacarcin C; DC-45-B2; Antibiotic DC 45B2; Trioxacarcin A,7'-deoxo-7'-hydroxy |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


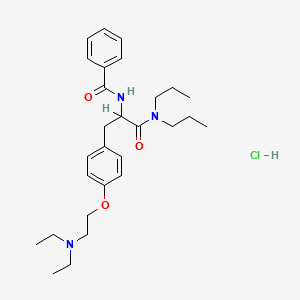
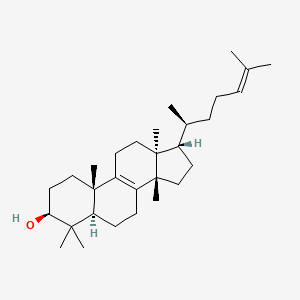
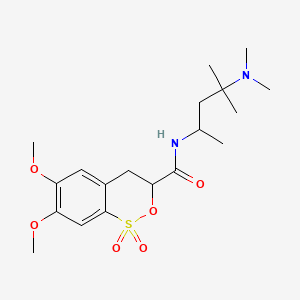
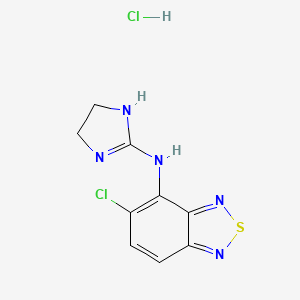
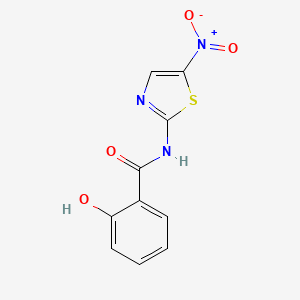
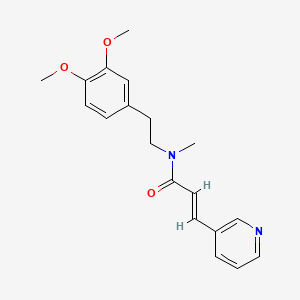

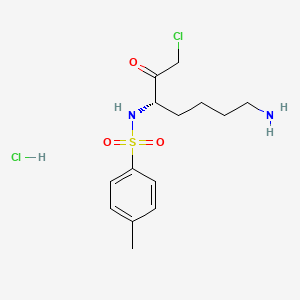
![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)
